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Compound of Interest

Compound Name: SURFONIC JL 80X

Cat. No.: B1166411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of

SURFONIC JL-80X, a non-ionic surfactant, for the extraction of membrane proteins.

SURFONIC JL-80X, a linear alcohol ethoxylate, presents a viable alternative to commonly used

detergents like Triton X-100, offering effective solubilization while being biodegradable.[1]

These protocols are designed to guide researchers in leveraging the properties of SURFONIC

JL-80X for the successful isolation of membrane proteins crucial for drug discovery and basic

research.

Introduction to SURFONIC JL-80X
SURFONIC JL-80X is a non-ionic surfactant characterized by its C10-12 linear alcohol

backbone with ethylene oxide and propylene oxide units.[2] Its amphipathic nature allows it to

disrupt lipid bilayers and form micelles, which encapsulate hydrophobic membrane proteins,

thereby solubilizing them in an aqueous environment.[3][4] Understanding the physicochemical

properties of SURFONIC JL-80X is critical for optimizing membrane protein extraction

protocols.

Physicochemical Properties of SURFONIC JL-80X
The effectiveness of a detergent in membrane protein extraction is largely determined by its

physical and chemical characteristics. Key properties of SURFONIC JL-80X are summarized

below, alongside other commonly used non-ionic detergents for comparison.
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Property SURFONIC JL-80X Triton X-100
n-Dodecyl-β-D-
maltoside (DDM)

Chemical Class
Linear Alcohol

Ethoxylate

Octylphenol

Ethoxylate
Alkyl Glycoside

Critical Micelle

Concentration (CMC)
51 ppm (~0.08 mM) 0.24 mM 0.17 mM

Average Molecular

Weight
~550 g/mol ~625 g/mol ~510 g/mol

Aggregation Number Not widely reported 100-155 98-147

Cloud Point (1%

aqueous solution)
57-62 °C[5] 64 °C[6] >100 °C

Dialyzable No[6] No[6] Yes

Biodegradability
Readily

biodegradable[5]

Poor, produces toxic

metabolites[7]
Readily biodegradable

General Protocol for Membrane Protein Extraction
using SURFONIC JL-80X
This protocol provides a general framework for the extraction of membrane proteins from

cultured cells. Optimization of detergent concentration, incubation time, and buffer composition

is recommended for each specific membrane protein and cell type.

Reagents and Buffers
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor

Cocktail.

Solubilization Buffer: Lysis Buffer containing SURFONIC JL-80X at a concentration of 2-10

times its CMC (e.g., 0.1% - 0.5% w/v).

Wash Buffer: Lysis Buffer containing a lower concentration of SURFONIC JL-80X (e.g.,

0.05% w/v) to maintain protein solubility during purification.
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Experimental Workflow
General Membrane Protein Extraction Workflow

1. Cell Harvest
(Centrifugation)

2. Cell Lysis
(in Lysis Buffer)

3. Membrane Isolation
(Ultracentrifugation)

4. Solubilization
(with SURFONIC JL-80X)

5. Clarification
(Ultracentrifugation)

6. Affinity Purification
(e.g., Ni-NTA for His-tagged proteins)

7. Downstream Analysis
(SDS-PAGE, Western Blot, Functional Assays)
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Caption: A generalized workflow for membrane protein extraction using SURFONIC JL-80X.

Detailed Protocol
Cell Harvest: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a Dounce

homogenizer, sonication, or by passing through a narrow-gauge needle.

Membrane Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell

membranes.

Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer containing

SURFONIC JL-80X. Incubate with gentle agitation for 1-2 hours at 4°C. The optimal

detergent-to-protein ratio often needs to be determined empirically, but a starting point of 4:1

(w/w) is common.[8]

Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to

pellet any insoluble material.

Purification: The supernatant containing the solubilized membrane proteins can now be

subjected to downstream purification techniques such as affinity chromatography.[7] It is

crucial to include a low concentration of SURFONIC JL-80X in all subsequent buffers to

maintain protein solubility.[9]

Analysis: Analyze the purified protein by SDS-PAGE, Western blotting, and functional assays

to confirm its identity, purity, and activity.

Application: Extraction of a G-Protein Coupled
Receptor (GPCR)
GPCRs are a major class of drug targets, and their successful extraction and purification are

paramount for structural and functional studies.[5][9] This protocol adapts a general GPCR

purification strategy for use with SURFONIC JL-80X.

Specific Considerations for GPCRs
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Ligand Stabilization: The addition of a specific ligand (agonist or antagonist) to the buffers

can significantly improve the stability of the receptor during extraction and purification.[10]

Cholesterol Analogs: Including cholesterol analogs like CHS in the solubilization and wash

buffers can help maintain the structural integrity and function of many GPCRs.

GPCR Signaling Pathway

Simplified GPCR Signaling Cascade

Ligand
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(Membrane Protein)

Binds

G-Protein

Activates
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(e.g., Adenylyl Cyclase)
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Caption: Overview of a typical G-Protein Coupled Receptor signaling pathway.

Protocol for GPCR Extraction
Follow the General Protocol (Section 3) with the following modifications.

Buffer Additives: Supplement all buffers (Lysis, Solubilization, and Wash) with a saturating

concentration of a stabilizing ligand and 0.01% (w/v) cholesterol hemisuccinate (CHS).

Solubilization: Use a SURFONIC JL-80X concentration of 0.2% (w/v) in the Solubilization

Buffer.

Purification: After clarification, incubate the supernatant with an appropriate affinity resin

(e.g., anti-FLAG M2 affinity gel for FLAG-tagged GPCRs) for 2-4 hours at 4°C.

Washing: Wash the resin extensively with Wash Buffer containing 0.05% (w/v) SURFONIC

JL-80X, stabilizing ligand, and 0.005% (w/v) CHS.

Elution: Elute the purified GPCR using a competitive ligand or by cleaving the affinity tag.

Application: Extraction and Functional
Reconstitution of an Ion Channel
Ion channels are another critical class of membrane proteins for drug development.[11] Their

function is often assessed after reconstitution into an artificial lipid environment.

Specific Considerations for Ion Channels
Maintaining Activity: The choice of detergent and the speed of the purification process are

critical to preserving the ion channel's activity.

Detergent Removal: For functional reconstitution, the detergent must be removed to allow

the channel to insert into a lipid bilayer. Dialysis or the use of hydrophobic beads can be

employed for this purpose.[7]

Ion Channel Functional Reconstitution Workflow
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Ion Channel Extraction and Reconstitution Workflow

1. Extraction with
SURFONIC JL-80X

2. Affinity Purification

3. Reconstitution into Liposomes
(Detergent Removal)

4. Functional Assay
(e.g., Patch-Clamp)

Click to download full resolution via product page

Caption: Workflow for the extraction and functional analysis of an ion channel.

Protocol for Ion Channel Extraction and Reconstitution
Extraction and Purification: Follow the General Protocol (Section 3) to obtain the purified ion

channel in a solution containing 0.05% (w/v) SURFONIC JL-80X.

Liposome Preparation: Prepare liposomes by drying a solution of desired lipids (e.g., a 3:1

mixture of POPE:POPG) under a stream of nitrogen, followed by hydration in the desired

buffer for the functional assay.
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Reconstitution: Mix the purified ion channel with the prepared liposomes at a protein-to-lipid

ratio of 1:100 (w/w).

Detergent Removal: Remove the SURFONIC JL-80X by dialysis against a large volume of

detergent-free buffer for 48-72 hours at 4°C, with several buffer changes. Alternatively,

incubate the protein-liposome mixture with bio-beads to adsorb the detergent.

Functional Analysis: The resulting proteoliposomes containing the reconstituted ion channel

can be used for functional studies, such as patch-clamp electrophysiology, to measure ion

flux.[12]

Troubleshooting
Problem Possible Cause Suggested Solution

Low Protein Yield
Inefficient cell lysis or

solubilization.

Increase

sonication/homogenization

time. Optimize SURFONIC JL-

80X concentration and

incubation time.

Protein Aggregation

Insufficient detergent

concentration or protein

instability.

Increase SURFONIC JL-80X

concentration in all buffers.

Add stabilizing agents like

glycerol (10-20%) to the

buffers.

Loss of Protein Activity
Denaturation by the detergent

or harsh purification steps.

Decrease SURFONIC JL-80X

concentration. Work at 4°C at

all times. Minimize the duration

of the purification process.

Contamination with other

proteins

Incomplete membrane

isolation or non-specific

binding to the affinity resin.

Perform an additional wash

step of the membrane pellet.

Increase the stringency of the

wash buffer during affinity

chromatography.
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SURFONIC JL-80X is a versatile and effective non-ionic detergent for the extraction of a wide

range of membrane proteins. Its properties make it a suitable alternative to other commonly

used detergents, with the added benefit of being biodegradable. By carefully optimizing the

extraction and purification conditions based on the general protocols provided, researchers can

successfully isolate functional membrane proteins for downstream applications in structural

biology, functional assays, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SURFONIC JL-80X for Membrane Protein Extraction:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1166411#using-surfonic-jl-80x-for-membrane-
protein-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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